![molecular formula C9H17NO3S B1474379 4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 1932227-87-6](/img/structure/B1474379.png)
4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione
Vue d'ensemble
Description
4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione, also known as 4-hydroxycyclopentyl-thiomorpholine-1,1-dione (4-HCTMD), is a synthetic compound with a variety of applications in the scientific and medical fields. It is a cyclic ketone, and its structure consists of two rings connected by a single oxygen atom. 4-HCTMD is a relatively new compound, first synthesized in the early 2000s. Since then, it has been studied for its potential use in various research applications, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : A study by Kardile and Kalyane (2010) involved the synthesis of thiomorpholine derivatives, including 4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione, through nucleophilic substitution reactions. These compounds were tested for their antimicrobial activity, indicating their potential use in developing new bioactive molecules with less toxicity and safer profiles (Kardile & Kalyane, 2010).
Chemical Reactions and Derivatives : Xie et al. (2020) reported a [3 + 3] cycloaddition reaction involving aza-oxyallyl cations and 1,4-dithiane-2,5-diols to synthesize thiomorpholine-3-one derivatives. This research highlights the chemical versatility of thiomorpholine compounds and their potential for generating a wide range of heterocyclic compounds (Xie et al., 2020).
Structural Analysis and Derivative Synthesis : Research by Asinger et al. (1981) involved the synthesis and reaction of various thiomorpholine derivatives, including 4-hydroxythiomorpholine-1,1-dioxide. This study provides insight into the structural properties and reactivity of thiomorpholine compounds (Asinger et al., 1981).
Crystal Structure and Thionation Reactions : Mawad et al. (2010) focused on the synthesis of various morpholine and thiomorpholine derivatives, examining their crystal structures and the effects of thionation reactions. This research contributes to understanding the structural aspects of thiomorpholine compounds (Mawad et al., 2010).
Propriétés
IUPAC Name |
(1R,2R)-2-(1,1-dioxo-1,4-thiazinan-4-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c11-9-3-1-2-8(9)10-4-6-14(12,13)7-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNNXYAQURDQY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




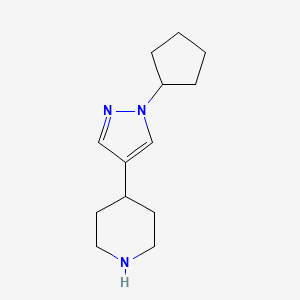
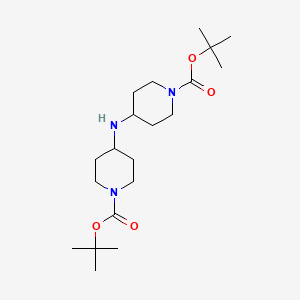
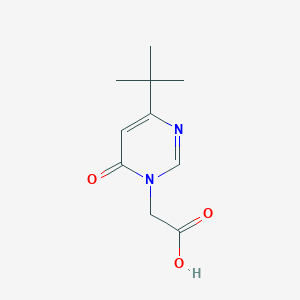

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)

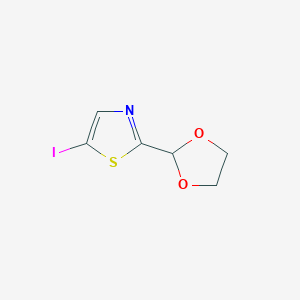

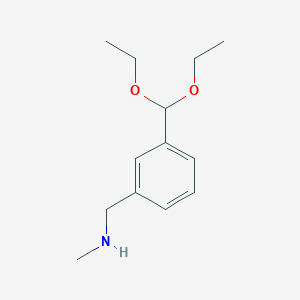
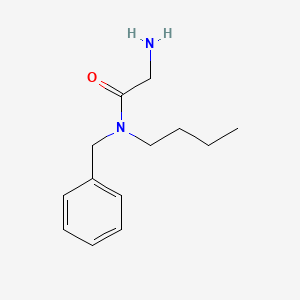
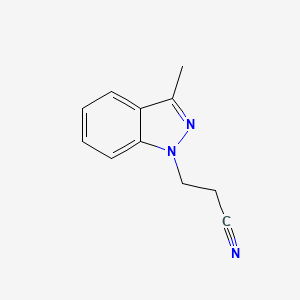
![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
